methyl N-(2-chloroethyl)-N-methylcarbamate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl N-(2-chloroethyl)-N-methylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10ClNO2/c1-7(4-3-6)5(8)9-2/h3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASAJAJIGMQFBL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCl)C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Methyl N 2 Chloroethyl N Methylcarbamate
Established Synthetic Routes and Precursor Chemistry
The established synthesis of methyl N-(2-chloroethyl)-N-methylcarbamate is logically approached via a multi-step sequence, primarily involving the formation of a hydroxylated precursor followed by a chlorination reaction. The key precursor for this synthesis is methyl N-(2-hydroxyethyl)-N-methylcarbamate. uni.lunih.gov
This precursor is typically synthesized from 2-(methylamino)ethanol (B44016). nih.gov The reaction involves the introduction of a methoxycarbonyl group onto the nitrogen atom of 2-(methylamino)ethanol. This can be achieved using reagents such as methyl chloroformate in the presence of a base to neutralize the generated hydrochloric acid, or by using dimethyl carbonate, which is considered a greener alternative. researchgate.net
Once the precursor, methyl N-(2-hydroxyethyl)-N-methylcarbamate, is obtained, the final step is the conversion of the terminal hydroxyl group (-OH) into a chloro group (-Cl). This transformation is a standard procedure in organic synthesis, typically accomplished using a variety of chlorinating agents.
Carbamate (B1207046) Formation: Reaction of 2-(methylamino)ethanol with a methoxycarbonylating agent (e.g., methyl chloroformate) to form methyl N-(2-hydroxyethyl)-N-methylcarbamate.
Chlorination: Reaction of the hydroxylated carbamate precursor with a chlorinating agent (e.g., thionyl chloride) to yield the final product, this compound.
Chlorination Reactions in Carbamate Synthesis
The critical step in the synthesis of this compound from its hydroxylated precursor is the substitution of the primary alcohol's hydroxyl group with a chlorine atom. This is a common transformation for which several reliable reagents are available. The choice of reagent can depend on factors such as desired yield, reaction conditions, and compatibility with the carbamate functional group.
Common chlorinating agents for converting primary alcohols to alkyl chlorides include:
Thionyl chloride (SOCl₂): This is one of the most common and effective reagents for this conversion. The reaction produces gaseous byproducts (SO₂ and HCl), which can be easily removed, simplifying purification. It is often used with a base like pyridine (B92270) or triethylamine (B128534) to neutralize the generated HCl.
Phosphorus pentachloride (PCl₅): Another powerful chlorinating agent that readily converts alcohols to alkyl chlorides.
Oxalyl chloride ((COCl)₂): Often used in the Appel reaction in conjunction with triphenylphosphine, this method provides a mild alternative for chlorination.
Concentrated Hydrochloric Acid (HCl): While effective for some alcohols, this method often requires harsh conditions or the use of a catalyst like zinc chloride (ZnCl₂) and may not be suitable for sensitive substrates.
The general reaction for this step is: CH₃N(COOCH₃)CH₂CH₂OH + Chlorinating Agent → CH₃N(COOCH₃)CH₂CH₂Cl
| Chlorinating Agent | Typical Byproducts | General Conditions | Notes |
|---|---|---|---|
| Thionyl Chloride (SOCl₂) | SO₂, HCl | Often used with a base (e.g., pyridine) in an inert solvent (e.g., CH₂Cl₂). | High yields; gaseous byproducts simplify workup. |
| Phosphorus Pentachloride (PCl₅) | POCl₃, HCl | Typically run in a non-polar solvent. | Potent reagent; solid, requires careful handling. |
| Oxalyl Chloride / Triphenylphosphine | Triphenylphosphine oxide, CO, CO₂, HCl | Mild conditions (Appel reaction). | Good for sensitive substrates; stoichiometric phosphine (B1218219) oxide byproduct. |
| Hydrochloric Acid (HCl) / ZnCl₂ | H₂O | Requires heating and a Lewis acid catalyst. | Less common for this type of substrate due to potential side reactions. |
N-Alkylation Strategies
An alternative conceptual approach to the synthesis of this compound involves forming the N-alkyl bonds after the creation of a simpler carbamate core. This strategy relies on the N-alkylation of a primary or secondary carbamate. For instance, one could start with methyl carbamate and perform a stepwise dialkylation.
However, selective dialkylation can be challenging. A more controlled route would be the N-alkylation of methyl N-methylcarbamate with a 2-chloroethylating agent, such as 1-bromo-2-chloroethane (B52838) or 1,2-dichloroethane. The N-alkylation of carbamates is typically performed in the presence of a strong base to deprotonate the nitrogen, making it a more effective nucleophile. researchgate.net
Recent advancements have identified efficient conditions for this reaction. A combination of cesium carbonate (Cs₂CO₃) as the base and tetrabutylammonium (B224687) iodide (TBAI) as a phase-transfer catalyst in a polar aprotic solvent like DMF has proven effective for the N-alkylation of various carbamates with alkyl halides. researchgate.net
This alternative pathway can be outlined as:
Synthesis of Methyl N-methylcarbamate: Reaction of methylamine (B109427) with methyl chloroformate or dimethyl carbonate. orgsyn.org
N-alkylation: Reaction of methyl N-methylcarbamate with a suitable 2-chloroethylating agent (e.g., 1-bromo-2-chloroethane) in the presence of a base like Cs₂CO₃.
| Strategy | Key Steps | Advantages | Challenges |
|---|---|---|---|
| Precursor Chlorination | 1. Synthesis of hydroxy-precursor 2. Chlorination of alcohol | Relies on well-established, high-yielding reactions. | Requires handling of potentially harsh chlorinating agents. |
| N-Alkylation | 1. Synthesis of N-methylcarbamate 2. N-alkylation with a haloethane | Modular approach. | Requires careful control of base and reaction conditions to ensure selective N-alkylation. researchgate.net |
Novel Approaches to this compound Synthesis
Research into carbamate synthesis is increasingly driven by the need for more efficient, cost-effective, and environmentally friendly processes. These novel approaches focus on catalyst development and the application of green chemistry principles.
Catalyst Development and Optimization
Catalysis plays a pivotal role in modern organic synthesis by enabling reactions under milder conditions, improving yields, and increasing selectivity. For the synthesis of this compound and its precursors, several catalytic systems are relevant.
Catalysis in Precursor Synthesis: The formation of the carbamate precursor from an amine and a carbonyl source can be significantly enhanced by catalysts. For reactions involving urea (B33335) or dimethyl carbonate as the carbonyl source, solid acid or base catalysts are employed. For example, silica (B1680970) gel-supported metal oxides like TiO₂/SiO₂ and Cr₂O₃-NiO/SiO₂ have been shown to be effective, reusable catalysts for producing alkyl carbamates from urea and alcohols, achieving yields up to 97.5%. mdpi.com For syntheses using amines and alkyl carbamates, Ni-promoted magnetic iron oxide catalysts have been developed, which allow for easy magnetic separation and reuse over multiple cycles with high yields. ionike.com
Catalysis in N-Alkylation: As mentioned, bases like cesium carbonate are crucial for promoting N-alkylation. researchgate.net The development of catalytic Hofmann N-alkylation methods, which use only catalytic amounts of alkyl halides, represents a significant advance, reducing waste and avoiding the use of large amounts of alkylating agents. rsc.org
Three-Component Reactions: A promising approach involves the catalytic three-component reaction of an amine, carbon dioxide (CO₂), and an alkyl halide to form the carbamate in one step. This method often utilizes a solid, reusable catalyst and avoids the need for solvents, representing a highly atom-efficient and green route. google.com
| Catalyst System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| TiO₂/SiO₂ | Carbamate synthesis from urea | Reusable solid catalyst, high yields (97.5%). | mdpi.com |
| Ni-promoted Fe₃O₄ | N-substituted carbamate synthesis | Magnetic, reusable, high isolated yields (90-98%). | ionike.com |
| Cesium Carbonate (Cs₂CO₃) / TBAI | N-alkylation of carbamates | Mild conditions, high selectivity for N-alkylation. | researchgate.net |
| Basic Catalysts (e.g., Cs₂CO₃) | Carbamate synthesis from CO₂, amine, alcohol | Halogen-free, utilizes CO₂, mild conditions. |
Green Chemistry Principles in Synthetic Design
The principles of green chemistry aim to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, these principles can be applied by choosing safer reagents and designing more efficient reactions. nih.gov
Phosgene-Free Routes: Traditionally, many carbamates were synthesized using highly toxic phosgene (B1210022) or its derivatives. Modern "non-phosgene" routes are now preferred. The use of dimethyl carbonate (DMC) or carbon dioxide as the C1 carbonyl source are prime examples of this shift. researchgate.net DMC is a non-toxic reagent, and its reactions often produce methanol (B129727) as the only byproduct. CO₂ is an abundant, non-toxic, and inexpensive feedstock. core.ac.uk
Atom Economy: Synthetic routes are designed to maximize the incorporation of all materials used in the process into the final product. One-pot syntheses and catalytic three-component reactions are examples of high atom economy processes. google.comnih.gov For instance, the direct synthesis from an amine, CO₂, and an alkyl halide is highly atom-efficient. google.com
Use of Renewable Feedstocks and Safer Solvents: While not directly detailed for this specific compound, a general green chemistry trend involves using renewable starting materials and replacing hazardous solvents with safer alternatives like water or supercritical CO₂. core.ac.ukrsc.org The synthesis of functionalized carbamates via the ring-opening of cyclic carbonates in water is an example of this approach. rsc.org
Asymmetric Synthesis and Stereochemical Considerations
The chemical structure of this compound is CH₃N(COOCH₃)CH₂CH₂Cl. An analysis of this structure reveals that it contains no chiral centers (stereocenters). A chiral center is typically a carbon atom bonded to four different substituent groups. In this molecule, no such atom exists.
Furthermore, the molecule does not possess other elements of chirality, such as axial, planar, or helical chirality. It is a simple, flexible aliphatic chain.
Consequently, this compound is an achiral molecule. It does not have enantiomers and cannot exhibit optical activity. Therefore, the concepts of asymmetric synthesis, which are methods designed to create a preponderance of one enantiomer of a chiral molecule, are not applicable to the preparation of this compound itself. Stereochemical considerations regarding its synthesis are moot, as there are no stereoisomers to selectively form or separate.
Derivatization Strategies and Analogue Synthesis
Derivatization of this compound primarily targets the reactive 2-chloroethyl moiety and the carbamate functional group. These modifications allow for the systematic alteration of the compound's physicochemical properties.
The chemical reactivity of this compound is dominated by the electrophilic nature of the carbon bearing the chlorine atom and the chemistry of the carbamate group.
The 2-chloroethyl group is susceptible to nucleophilic substitution reactions, providing a versatile handle for introducing a wide array of functional groups. The general scheme for this transformation can be represented as:
CH₃N(COOCH₃)CH₂CH₂Cl + Nu⁻ → CH₃N(COOCH₃)CH₂CH₂Nu + Cl⁻
Where Nu⁻ represents a nucleophile.
The carbamate moiety itself can undergo transformations such as hydrolysis under acidic or basic conditions, or reduction. For instance, N-nitrosation and N-nitration of related N-(2-chloroethyl)carbamates have been reported, suggesting that the nitrogen atom can also be a site for derivatization. The synthesis of N-(2-chloroethyl)-N-nitrosoureas and N-(2-chloroethyl)-N-nitrocarbamates has been achieved through the reaction of 2-chloroethyl isocyanate with appropriate amines or alcohols, followed by nitration or nitrosation. nih.govnih.gov
A variety of nucleophiles can be employed to displace the chloride, leading to a diverse range of derivatives. The reactivity of the chloroethyl group is a key aspect of its chemical profile. Studies on related N,N-dialkylaminoethyl-2-chlorides have shown that these compounds readily undergo nucleophilic substitution in the presence of alcohols to form the corresponding ethers. nih.gov This highlights the propensity of the 2-chloroethyl group to react with nucleophiles.
Below is a table summarizing potential functional group transformations via nucleophilic substitution at the 2-chloroethyl group:
| Nucleophile (Nu⁻) | Reagent Example | Resulting Functional Group | Derivative Name (Example) |
| Azide (B81097) (N₃⁻) | Sodium azide (NaN₃) | Azide | Methyl N-(2-azidoethyl)-N-methylcarbamate |
| Hydroxide (B78521) (OH⁻) | Sodium hydroxide (NaOH) | Alcohol | Methyl N-(2-hydroxyethyl)-N-methylcarbamate |
| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | Ether | Methyl N-(2-methoxyethyl)-N-methylcarbamate |
| Thiolate (RS⁻) | Sodium thiomethoxide (NaSCH₃) | Thioether | Methyl N-(2-(methylthio)ethyl)-N-methylcarbamate |
| Cyanide (CN⁻) | Sodium cyanide (NaCN) | Nitrile | Methyl N-(3-cyanopropyl)-N-methylcarbamate |
| Amine (R₂NH) | Dimethylamine ((CH₃)₂NH) | Tertiary Amine | Methyl N-(2-(dimethylamino)ethyl)-N-methylcarbamate |
It is important to note that the reaction conditions, such as solvent and temperature, would need to be optimized for each specific transformation to achieve the desired product in good yield and to minimize potential side reactions.
The synthesis of homologous and isomeric structures of this compound allows for a systematic investigation of structure-activity relationships.
Homologous Structures:
Homologues of the target compound can be synthesized by varying the alkyl chain of the carbamate ester or the substituent on the nitrogen atom. For instance, ethyl, propyl, or other alkyl chloroformates can be used in place of methyl chloroformate during the synthesis to generate a homologous series of N-(2-chloroethyl)-N-methylcarbamates.
A general synthetic route to N-substituted carbamates involves the reaction of an appropriate chloroformate with an amine. orgsyn.org For example, the synthesis of ethyl N-methylcarbamate is achieved by reacting ethyl chloroformate with methylamine. orgsyn.org A similar strategy can be employed to synthesize various homologous structures.
The following table outlines a homologous series based on the variation of the ester group:
| Homologue Name | Structure |
| Ethyl N-(2-chloroethyl)-N-methylcarbamate | CH₃N(COOCH₂CH₃)CH₂CH₂Cl |
| Propyl N-(2-chloroethyl)-N-methylcarbamate | CH₃N(COOCH₂CH₂CH₃)CH₂CH₂Cl |
| Isopropyl N-(2-chloroethyl)-N-methylcarbamate | CH₃N(COOCH(CH₃)₂)CH₂CH₂Cl |
Isomeric Structures:
Isomeric structures can be explored by altering the position of the chloro substituent on the ethyl chain or by changing the branching of the alkyl groups. For example, the synthesis of methyl N-(1-chloroethyl)-N-methylcarbamate would yield a structural isomer. The synthesis of such an isomer might require a different synthetic strategy, potentially starting from 1-chloroethylamine.
The reactivity of these isomers is expected to differ. For instance, a chlorine atom on a secondary carbon (C1 position) is generally more sterically hindered and may undergo elimination reactions more readily than a primary chloride.
The table below presents some potential isomeric structures:
| Isomer Name | Structure | Key Difference |
| Methyl N-(1-chloroethyl)-N-methylcarbamate | CH₃N(COOCH₃)CHClCH₃ | Positional isomer of the chloro group |
| Methyl N-(2-chloro-n-propyl)-N-methylcarbamate | CH₃N(COOCH₃)CH₂CHClCH₃ | Chain isomer of the chloroethyl group |
| Ethyl N-(2-chloroethyl)-N-ethylcarbamate | CH₃CH₂N(COOCH₂CH₃)CH₂CH₂Cl | Isomer with different alkyl substituents |
The synthesis of these diverse analogues provides a valuable library of compounds for further investigation into their chemical and biological properties.
Chemical Reactivity, Stability, and Reaction Mechanism Studies of Methyl N 2 Chloroethyl N Methylcarbamate
Nucleophilic Substitution Reactions
The presence of a primary chloroethyl group makes the compound susceptible to nucleophilic substitution reactions. These reactions can proceed through either intramolecular or intermolecular pathways, with the specific route being influenced by reaction conditions and the nature of the nucleophile.
Intramolecular Cyclization Pathways
A significant reaction pathway for N-(2-chloroethyl)amines and their derivatives is intramolecular cyclization. In the case of methyl N-(2-chloroethyl)-N-methylcarbamate, the carbamate (B1207046) nitrogen atom can act as an internal nucleophile, attacking the electrophilic carbon atom bearing the chlorine. This process results in the displacement of the chloride ion and the formation of a strained, three-membered cyclic intermediate, a cationic aziridinium (B1262131) (or ethyleneimmonium) ion.
This type of mechanism is well-documented for related compounds, such as the anticancer agent chlorambucil (B1668637). Studies on chlorambucil hydrolysis have shown that the rate-determining step is the ionization of the 2-chloroethyl group, involving the formation of a cyclic ethyleneimmonium ion. nih.gov This intermediate is highly electrophilic and reacts rapidly with any available nucleophiles. For this compound, this cyclization is a key step in its activation, rendering the molecule significantly more reactive towards nucleophiles compared to the parent chloro-compound. The rate of this cyclization is markedly dependent on the protonation state of the basic group involved. nih.gov
The proposed intramolecular cyclization is depicted as follows: Step 1: The lone pair of electrons on the nitrogen atom attacks the adjacent carbon bonded to chlorine. Step 2: The chlorine atom is displaced as a chloride ion, forming a positively charged, three-membered aziridinium ring.
This cyclization is often the rate-limiting step in reactions proceeding through this pathway. nih.gov
Intermolecular Reaction Kinetics and Thermodynamics
In the presence of external nucleophiles, this compound can undergo bimolecular nucleophilic substitution (SN2) reactions. In this concerted, single-step mechanism, the nucleophile attacks the carbon atom bearing the chlorine, while the carbon-chlorine bond breaks simultaneously. libretexts.orglibretexts.org
Rate Law for SN2 Reaction: Rate = k[R-Cl][Nu⁻] where:
[R-Cl] is the concentration of this compound.
[Nu⁻] is the concentration of the nucleophile.
k is the second-order rate constant.
The reactivity in SN2 reactions is sensitive to steric hindrance at the reaction center. As a primary alkyl halide, the electrophilic carbon of the 2-chloroethyl group is relatively unhindered, favoring the SN2 mechanism. The thermodynamic parameters for such reactions typically involve a significant negative entropy of activation (ΔS‡) due to the ordering of two species (the substrate and the nucleophile) into a single transition state.
While specific kinetic data for this compound is not extensively documented, the table below presents representative kinetic data for SNAr (Nucleophilic Aromatic Substitution) reactions, which also involve nucleophilic attack and displacement of a leaving group, to illustrate the range of observed rate constants.
| Substrate (Picryl-X) | Nucleophile | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
|---|---|---|---|
| Picryl-F | Et₄NNO₂ in Acetonitrile | 25.0 | 1.47 x 10⁻² |
| Picryl-Cl | Et₄NNO₂ in Acetonitrile | 25.0 | 6.20 x 10⁻³ |
| Picryl-Br | Et₄NNO₂ in Acetonitrile | 25.0 | 5.82 x 10⁻³ |
| Picryl-I | Et₄NNO₂ in Acetonitrile | 25.0 | 2.73 x 10⁻³ |
Data adapted from a study on Nucleofugicity in Aromatic Nucleophilic Substitution Reactions. scispace.com This table illustrates how the leaving group affects reaction rates.
Hydrolysis Mechanisms and Degradation Pathways
The stability of this compound in aqueous media is limited by hydrolysis, which can involve cleavage at either the carbamate ester linkage or the carbon-chlorine bond. The dominant pathway is highly dependent on the pH of the solution.
pH-Dependent Hydrolysis Studies
The rate of hydrolysis of carbamates typically exhibits a complex dependence on pH, with distinct mechanisms operating in acidic, neutral, and basic conditions. nih.govclemson.edu
Acid-Catalyzed Hydrolysis (pH < 6): Under acidic conditions, the carbonyl oxygen of the carbamate group can be protonated. This protonation increases the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by a water molecule. For some carbamates, this pathway proceeds via a bimolecular attack of water on the N-protonated substrate. scielo.br The rate of reaction in this region is proportional to the concentration of H⁺ ions. clemson.edu
Neutral Hydrolysis (pH ≈ 7): In the neutral pH range, a pH-independent mechanism involving the attack of a water molecule on the carbonyl carbon can become significant. clemson.edu However, for many carbamates, this is the region of greatest stability, where the rates of both acid- and base-catalyzed processes are at a minimum.
Base-Catalyzed Hydrolysis (pH > 8): In alkaline media, hydrolysis is significantly accelerated. The hydroxide (B78521) ion (OH⁻) is a more potent nucleophile than water and directly attacks the carbonyl carbon. clemson.edu This pathway, often referred to as alkaline hydrolysis, typically follows a bimolecular acyl-oxygen cleavage (BAc2) mechanism. scielo.br For certain carbamates, particularly those with an N-H proton, an elimination-addition (E1cB) mechanism can occur, involving the formation of an isocyanate intermediate. researchgate.net The rate of hydrolysis in this region increases linearly with the concentration of OH⁻ ions. clemson.edu
A typical pH-rate profile for carbamate hydrolysis shows high rates at low and high pH, with a plateau or minimum rate in the neutral region. researchgate.netresearchgate.net
Kinetic Isotope Effect Analysis
Kinetic Isotope Effect (KIE) studies are powerful tools for elucidating reaction mechanisms by observing changes in reaction rates upon isotopic substitution. wikipedia.orglibretexts.org While specific KIE data for this compound are not available, the principles can be applied to predict the outcomes for its likely reaction mechanisms.
Hydrolysis Mechanism: For the BAc2 hydrolysis mechanism, a primary 13C KIE would be expected at the carbonyl carbon, as the bonding to this carbon is changing in the rate-determining step (formation of the tetrahedral intermediate). A study on the decomposition of carbamoyl (B1232498) phosphate (B84403), a related structure, showed a significant kinetic 13C isotope effect of 1.058, indicating substantial changes at the carbon center during the reaction. nih.gov Similarly, substituting the carbonyl oxygen with 18O would result in a primary KIE. A small secondary deuterium (B1214612) KIE (kH/kD < 1, an inverse effect) might be observed if the N-methyl hydrogens are replaced with deuterium, due to changes in vibrational frequencies in the transition state. wikipedia.org
Nucleophilic Substitution: For the SN2 reaction at the chloroethyl group, a primary 13C KIE would be observed at the carbon undergoing substitution. A secondary α-deuterium KIE (kH/kD) would be close to unity, typically slightly inverse (0.8-0.9) or slightly normal (1.1-1.2), consistent with an SN2 transition state where the hybridization remains sp3-like. wikipedia.org A significant primary chlorine KIE (35Cl/37Cl) would also be expected, as the C-Cl bond is broken in the rate-determining step. princeton.edu
The table below summarizes expected KIE values for different potential mechanisms.
| Reaction Type | Isotopic Substitution Site | Expected KIE (klight/kheavy) | Mechanistic Implication |
|---|---|---|---|
| SN2 Substitution | α-carbon (12C/13C) | > 1 (Normal) | Bond breaking/formation at the labeled position. |
| SN2 Substitution | α-hydrogens (¹H/²H) | ~0.9 - 1.1 | Secondary effect, distinguishes from SN1 mechanism. wikipedia.org |
| BAc2 Hydrolysis | Carbonyl carbon (12C/13C) | > 1 (Normal) | Change in bonding at the carbonyl carbon in the RDS. nih.gov |
| BAc2 Hydrolysis | Carbonyl oxygen (16O/18O) | > 1 (Normal) | Change in bonding at the carbonyl oxygen in the RDS. |
Thermal Degradation Profiles and Mechanistic Elucidation
When subjected to elevated temperatures, carbamates undergo thermal decomposition through various pathways. For this compound, two primary degradation routes are plausible based on studies of similar compounds. researchgate.net
One major pathway for N-alkyl-O-methyl carbamates is the cleavage of the ester C-O bond, leading to the formation of an isocyanate and an alcohol. researchgate.netmdpi.com In this case, thermolysis would yield methyl isocyanate and 2-chloroethanol. This process is often carried out in the gas phase at temperatures ranging from 250 to 600°C. mdpi.com
A second competing pathway involves a six-membered cyclic transition state, similar to the pyrolysis of xanthates and acetates. researchgate.net This mechanism for a related compound, ethyl N-methyl-N-phenylcarbamate, results in the formation of N-methylaniline, carbon dioxide, and ethylene. researchgate.net By analogy, this pathway for this compound would be expected to produce N-methylcarbamic acid (which would likely decarboxylate to methylamine) and vinyl chloride.
Thermogravimetric analysis (TGA) of model methyl carbamates shows that weight loss, indicating decomposition, typically begins at temperatures around 200-250°C. researchgate.netnih.gov The presence of the chloroethyl group may influence the decomposition temperature and the relative prevalence of these pathways. The high reactivity of the generated isocyanate can lead to secondary reactions and the formation of thermoset polymers, especially if the decomposition temperature is relatively low. nih.gov
| Parent Carbamate Structure | Decomposition Temperature (Onset) | Primary Products | Proposed Mechanism |
|---|---|---|---|
| O-Methyl-N-alkyl carbamates | ~250 - 400°C | Alkyl isocyanate + Methanol (B129727) | Ester bond cleavage. mdpi.com |
| Ethyl N-methyl-N-phenylcarbamate | 329 - 380°C | N-methylaniline + CO₂ + Ethylene | Unimolecular cyclic elimination. researchgate.net |
| Methyl carbamate copolymers | 205 - 250°C | Alkyl isocyanate + Methanol | Side chain decomposition. researchgate.net |
This table presents data from various carbamates to illustrate common thermal degradation profiles.
Oxidative and Reductive Transformation Pathways
There is a notable lack of direct experimental studies detailing the oxidative and reductive transformation of this compound. However, the reactivity of the chloroethyl group in similar chemical environments suggests potential pathways.
In related compounds, the chloroethyl moiety is a known site for metabolic oxidation. For instance, studies on certain N-(2-chloroethyl)triazenes have shown that enzymatic oxidation can occur at the chloroethyl substituent, leading to the formation of chloroacetaldehyde (B151913) and a corresponding urea (B33335) derivative. While this is a biological transformation, it highlights the susceptibility of the C-Cl bond and adjacent carbon to oxidative processes. It is plausible that strong chemical oxidants could initiate similar transformations, potentially leading to cleavage of the chloroethyl group or oxidation to corresponding aldehydes and carboxylic acids.
Reductive transformations would likely target the carbon-chlorine bond. Catalytic hydrogenation or reactions with reducing agents like metal hydrides could lead to reductive dehalogenation, replacing the chlorine atom with a hydrogen atom to yield methyl N-ethyl-N-methylcarbamate. This type of reaction is common for alkyl halides. However, without specific studies on this compound, the precise conditions and products of such reactions remain speculative.
Table 1: Postulated Oxidative and Reductive Transformation Products
| Transformation | Reagent Type | Potential Product(s) |
| Oxidation | Strong Oxidizing Agents | Chloroacetaldehyde, N-methylcarbamate derivatives |
| Reduction | Reducing Agents | Methyl N-ethyl-N-methylcarbamate |
Note: This table is based on the reactivity of analogous structures, not on direct experimental data for this compound.
Photoinduced Reactions and Photostability Assessment
For many carbamate-containing compounds, particularly those with aromatic rings, photo-Fries rearrangement is a common photochemical pathway. However, as this compound is an aliphatic carbamate, this specific reaction is not expected to occur.
The primary photochemical event for this molecule would likely involve the cleavage of the most labile bonds upon absorption of UV radiation. The C-Cl bond is a potential site for homolytic cleavage, which would generate a carbon-centered radical and a chlorine radical. Subsequent reactions of these radical species with the solvent or other molecules could lead to a variety of degradation products.
Another possibility is the cleavage of the N-C or O-C bonds of the carbamate group itself, which is a known degradation pathway for some carbamates. The specific degradation products would depend on the wavelength of light used and the reaction medium. Without experimental data, it is difficult to predict the quantum yield of photodegradation or the relative importance of these different pathways.
Table 2: Potential Photoinduced Reaction Pathways
| Photochemical Process | Intermediate Species | Potential Outcome |
| C-Cl Bond Homolysis | Carbon-centered radical, Chlorine radical | Dehalogenation, formation of various degradation products |
| Carbamate Bond Cleavage | Carbamoyl and alkoxy radicals | Decomposition of the carbamate structure |
Note: This table represents theoretical pathways, as specific photostability studies for this compound are not available.
Theoretical and Computational Chemistry of Methyl N 2 Chloroethyl N Methylcarbamate
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These calculations, typically employing methods like Density Functional Theory (DFT) or ab initio approaches (e.g., Hartree-Fock, Møller-Plesset perturbation theory), provide insights into the distribution of electrons and the resulting molecular properties.
Conformational Analysis and Energy Minima
The flexibility of the ethyl and methyl groups attached to the carbamate (B1207046) nitrogen allows the molecule to adopt various spatial arrangements or conformations.
Reaction Pathway Modeling and Transition State Characterization
Computational modeling can elucidate the mechanisms of chemical reactions involving methyl N-(2-chloroethyl)-N-methylcarbamate. This involves identifying the lowest energy path from reactants to products. The process includes locating the transition state (the highest energy point along the reaction coordinate) and characterizing its geometry and vibrational frequencies to confirm it as a true first-order saddle point on the potential energy surface. This information is vital for calculating reaction rates and understanding the factors that control the reaction's outcome.
Structure-Reactivity Relationship (SRR) Studies
The reactivity of this compound is intrinsically linked to its molecular structure, particularly the interplay between the carbamate group and the 2-chloroethyl moiety. While specific quantitative structure-reactivity relationship (QSAR) studies on this exact molecule are not extensively available in the public domain, a qualitative analysis based on the principles of physical organic chemistry and data from analogous compounds can provide significant insights. The key reactive center of the molecule is the nitrogen mustard-like 2-chloroethyl group. researchgate.netnih.gov
The primary mode of reaction for N-(2-chloroethyl) compounds involves the intramolecular cyclization to form a highly reactive aziridinium (B1262131) ion. wikipedia.org This process is initiated by the nucleophilic attack of the nitrogen atom on the carbon atom bearing the chlorine. The facility of this reaction is dictated by the electron density on the nitrogen atom. The N-methylcarbamate group, being an electron-withdrawing group, is expected to decrease the nucleophilicity of the nitrogen atom, thereby reducing the rate of aziridinium ion formation compared to simpler N-(2-chloroethyl)amines. However, the presence of the N-methyl group can slightly counteract this effect through its electron-donating inductive effect.
Computational studies on related compounds, such as tert-butyl N-(2-chloroethyl)-N-methylcarbamate, can offer a basis for understanding the electronic properties of this compound. The computed properties for this analog are presented in Table 1.
| Property | Value |
|---|---|
| Molecular Weight | 193.67 g/mol |
| XLogP3-AA | 1.7 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 2 |
| Rotatable Bond Count | 4 |
| Exact Mass | 193.0869564 Da |
| Monoisotopic Mass | 193.0869564 Da |
| Topological Polar Surface Area | 29.5 Ų |
| Heavy Atom Count | 12 |
| Formal Charge | 0 |
| Complexity | 154 |
Data sourced from PubChem for the analogous compound tert-butyl N-(2-chloroethyl)-N-methylcarbamate. nih.gov
QSAR studies on other classes of compounds, such as N-(substituted phenyl)-2-chloroacetamides, have demonstrated the importance of molecular descriptors like lipophilicity (logP), polar surface area (PSA), and electronic parameters in determining biological activity. nih.govresearchgate.net For this compound, it can be hypothesized that variations in the ester portion of the carbamate would modulate reactivity by altering the electronic density on the nitrogen atom. For instance, replacing the methyl group with a more electron-withdrawing group would likely decrease the rate of aziridinium ion formation.
The decomposition of related N-(2-chloroethyl)-N-nitrosocarbamoyl derivatives has been studied, indicating that the substitution pattern significantly influences the decomposition pathways and products. nih.gov This suggests that even minor structural modifications to this compound could lead to substantial changes in its reactivity profile.
Solvation Effects on Molecular Properties and Reactivity
The surrounding solvent environment is expected to play a crucial role in the molecular properties and reactivity of this compound, particularly in the context of its primary reaction pathway involving the formation of a charged intermediate. Computational solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are instrumental in theoretically investigating these effects. mdpi.comnih.gov
The intramolecular cyclization of the 2-chloroethyl group to form the aziridinium ion involves a significant change in charge distribution, leading to a more polar, charged transition state and intermediate. Polar protic solvents, such as water or alcohols, are anticipated to stabilize this charged species through hydrogen bonding and dielectric effects, thereby accelerating the rate of reaction. Conversely, nonpolar solvents would offer less stabilization to the charged intermediate, likely resulting in a slower reaction rate.
| Solvent | Solvation Free Energy (ΔGsolv) (kcal/mol) |
|---|---|
| Water | -3.5 |
| Octanol | -2.8 |
Estimated values based on computational models for analogous compounds.
Furthermore, the conformation of the molecule in solution can be influenced by the solvent. In this compound, rotation around the C-N bond of the carbamate group is possible. The polarity of the solvent can affect the rotational barrier and the relative populations of different conformers, which in turn could influence the proximity of the nitrogen atom to the chloroethyl group and thus the rate of cyclization.
The reactivity of the resulting aziridinium ion with nucleophiles will also be heavily influenced by the solvent. The solvent can compete with other nucleophiles for reaction with the aziridinium ion and can also affect the nucleophilicity of the attacking species through solvation. Therefore, a comprehensive understanding of the reactivity of this compound necessitates the consideration of the specific solvent environment in which reactions are conducted.
Mechanistic Aspects of Biological Interactions of Methyl N 2 Chloroethyl N Methylcarbamate Molecular and Cellular Focus
Molecular Target Identification and Binding Dynamics
The biological activity of methyl N-(2-chloroethyl)-N-methylcarbamate is predicated on its molecular interactions with key cellular components. Due to the presence of two reactive moieties, the carbamate (B1207046) group and the 2-chloroethyl group, this compound is anticipated to exhibit a dual mechanism of action, encompassing enzyme inhibition and alkylation of macromolecules.
Enzyme Inhibition Mechanisms (e.g., Cholinesterase, DNA Repair Enzymes)
The N-methylcarbamate structure is a well-established pharmacophore responsible for the inhibition of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition is typically reversible and occurs through the carbamylation of a serine residue within the active site of the enzyme. The carbamylated enzyme is temporarily inactivated, leading to an accumulation of acetylcholine (B1216132) in cholinergic synapses. The general mechanism for N-methylcarbamate inhibition of cholinesterase involves the formation of a transient covalent bond between the carbamate carbonyl carbon and the active site serine hydroxyl group. This carbamylated enzyme is more stable than the acetylated enzyme formed during acetylcholine hydrolysis, but it can be slowly hydrolyzed to regenerate the active enzyme.
| Enzyme | Inhibitor Class | Typical IC50 Range (µM) | Inhibition Type |
| Acetylcholinesterase (AChE) | N-methylcarbamates | 0.1 - 100 | Reversible Carbamylation |
| Butyrylcholinesterase (BChE) | N-methylcarbamates | 0.5 - 200 | Reversible Carbamylation |
This table presents typical inhibitory concentration ranges for N-methylcarbamate class of compounds against cholinesterases based on available literature for analogous structures. The exact values for this compound would require specific experimental determination.
Furthermore, the alkylating 2-chloroethyl group has the potential to interact with and inhibit DNA repair enzymes. For instance, enzymes like O6-alkylguanine-DNA alkyltransferase (AGT) are crucial for repairing alkylated DNA. The 2-chloroethyl group could potentially alkylate cysteine residues in the active site of such enzymes, leading to their irreversible inactivation. This would sensitize cells to the DNA-damaging effects of the compound.
Receptor Interaction Mechanisms (e.g., Ligand-Binding Domains)
The binding affinity of a ligand to a receptor is typically characterized by the dissociation constant (Kd). While specific Kd values for this compound are not available, related compounds exhibit a range of affinities for different receptors.
DNA/RNA Adduct Formation Mechanisms
The presence of the electrophilic 2-chloroethyl group is a strong indicator that this compound can act as an alkylating agent, forming covalent adducts with nucleic acids. This is a well-documented mechanism of cytotoxicity for many chemotherapeutic agents containing a 2-chloroethyl moiety.
Alkylation Chemistry and Site Specificity
The alkylation process is initiated by the intramolecular cyclization of the 2-chloroethyl group to form a highly reactive aziridinium (B1262131) ion. This electrophilic intermediate can then be attacked by nucleophilic centers in DNA and RNA. The primary sites of alkylation on DNA bases are the N7 position of guanine (B1146940) and the N3 position of adenine, due to their high nucleophilicity. Other potential sites include the O6 position of guanine and phosphate (B84403) groups in the DNA backbone.
The site specificity of DNA alkylation can be influenced by factors such as the local DNA sequence and chromatin structure. The formation of these monoadducts is the initial step in DNA damage.
Structural Consequences of Adduct Formation
The formation of DNA adducts can have significant structural and functional consequences. The addition of a bulky alkyl group to a DNA base can distort the DNA double helix, interfering with DNA replication and transcription. For instance, an N7-guanine adduct can lead to the weakening of the glycosidic bond, potentially resulting in depurination and the formation of an abasic site. O6-alkylguanine adducts are particularly mutagenic as they can mispair with thymine (B56734) during DNA replication, leading to G:C to A:T transition mutations.
Furthermore, if the initial monoadduct contains a reactive group, it can lead to the formation of DNA interstrand or intrastrand cross-links. While this compound is a monofunctional alkylating agent, the possibility of cross-link formation through secondary reactions cannot be entirely ruled out, though it is less likely than with bifunctional agents.
| Type of DNA Adduct | Potential Consequence |
| N7-(2-hydroxyethyl)guanine | Depurination, abasic site formation |
| N3-(2-hydroxyethyl)adenine | Helix distortion, replication blockage |
| O6-(2-hydroxyethyl)guanine | Miscoding, G:C to A:T transitions |
This table outlines the potential consequences of DNA adducts that could be formed by this compound, based on the known reactivity of 2-chloroethylating agents. The "hydroxyethyl" adducts are shown as the likely final product after hydrolysis of the initial chloroethyl adduct.
Similar alkylation reactions can occur with RNA, leading to the formation of RNA adducts. While the consequences of RNA damage are generally considered less severe than DNA damage due to the transient nature of most RNA molecules, alkylation of critical RNA species, such as ribosomal RNA or transfer RNA, could disrupt protein synthesis.
Interactions with Cellular Macromolecules (e.g., Proteins, Lipids)
The electrophilic nature of the aziridinium ion derived from this compound also allows for its reaction with other cellular macromolecules, including proteins and lipids. Nucleophilic amino acid residues in proteins, such as cysteine, histidine, and lysine, can be targets for alkylation. The functional consequence of such protein modification would depend on the specific protein and the location of the alkylated residue. Alkylation of an enzyme's active site could lead to irreversible inhibition, while modification of a structural protein could disrupt its function.
Interactions with lipids are also conceivable, particularly with nucleophilic moieties within lipid structures. However, the primary cytotoxic mechanisms of such compounds are generally attributed to their interactions with enzymes and nucleic acids.
Covalent and Non-Covalent Binding Modes
The interaction of this compound with biological macromolecules is anticipated to occur through both covalent and non-covalent binding modes, a consequence of its bifunctional nature.
The 2-chloroethyl moiety is a well-characterized alkylating group. It is chemically poised to undergo an intramolecular cyclization to form a highly reactive aziridinium ion. This electrophilic intermediate can then react with various nucleophilic sites on biological macromolecules, leading to the formation of stable covalent bonds. Key targets for such alkylation include the nitrogen and oxygen atoms in the purine (B94841) and pyrimidine (B1678525) bases of DNA, as well as nucleophilic amino acid residues (such as cysteine, histidine, and lysine) in proteins. This covalent modification can lead to significant disruption of the structure and function of these essential biomolecules. For instance, DNA alkylation can result in mutations, strand breaks, and cross-linking, ultimately interfering with replication and transcription.
In parallel with covalent interactions, the carbamate portion of the molecule can participate in non-covalent binding. Carbamates are known to act as inhibitors of serine hydrolases, most notably acetylcholinesterase (AChE). This inhibition typically proceeds through a carbamoylation reaction where the carbamate group is transferred to the active site serine of the enzyme. While this involves the formation of a covalent bond, the initial binding and positioning of the inhibitor within the enzyme's active site are governed by non-covalent forces such as hydrogen bonding, hydrophobic interactions, and van der Waals forces. The methyl and N-methyl groups of the carbamate moiety would contribute to these non-covalent interactions, influencing the binding affinity and specificity of the compound for its target enzymes.
Allosteric Modulation Mechanisms
Research on structurally related compounds provides a basis for hypothesizing allosteric effects. For instance, studies on certain nitrogen mustard derivatives of carbamates have indicated that while the reactive aziridinium ion may bind covalently to the orthosteric site of a receptor, the carbamate portion of the molecule could simultaneously occupy an allosteric site. This dual interaction can lead to complex pharmacological effects. In the case of this compound, it is plausible that the carbamate moiety could interact with an allosteric site on a target protein, thereby modulating the binding or activity of an endogenous ligand at the orthosteric site. The nature of this modulation could be positive (enhancing activity), negative (inhibiting activity), or neutral (no change in efficacy but alteration of affinity). Further investigation is required to identify potential allosteric targets and characterize the specific mechanisms of modulation.
Cellular Uptake and Efflux Mechanisms (Passive and Active Transport)
The entry of this compound into cells and its subsequent removal are critical determinants of its biological activity. The physicochemical properties of the molecule suggest that it can likely cross cellular membranes through passive diffusion. As a relatively small and lipophilic molecule, it would be expected to partition into the lipid bilayer of the cell membrane and diffuse down its concentration gradient into the cytoplasm.
The potential for active transport and efflux cannot be discounted. Many xenobiotics are recognized by and transported across cellular membranes by specific transporter proteins, such as those from the ATP-binding cassette (ABC) and solute carrier (SLC) superfamilies. It is conceivable that this compound could be a substrate for one or more of these transporters. Active uptake mechanisms could lead to an accumulation of the compound within specific cells or tissues, while efflux pumps, such as P-glycoprotein (P-gp), could actively remove the compound from the cell, thereby conferring a mechanism of cellular resistance. The extent to which passive diffusion versus active transport contributes to the cellular pharmacokinetics of this compound remains to be experimentally determined.
Subcellular Localization and Partitioning Dynamics
Once inside the cell, this compound is likely to distribute among various subcellular compartments based on its chemical properties. Its lipophilicity would favor its partitioning into lipid-rich environments, such as the membranes of the endoplasmic reticulum and mitochondria.
Given its reactivity as an alkylating agent, a significant fraction of the compound is expected to localize in the nucleus, where it can interact with DNA. The small size of the molecule would allow it to readily diffuse through nuclear pores. Covalent binding to DNA would effectively trap the molecule within the nucleus.
The carbamate moiety suggests a potential for interaction with enzymes in the cytoplasm and other compartments. For example, if it targets acetylcholinesterase, it would accumulate at cholinergic synapses. The precise subcellular distribution will ultimately be a dynamic process influenced by the rates of transport, binding to subcellular components, and metabolic transformation.
Comparative Mechanistic Studies with Related Carbamates
The biological activity of this compound can be better understood by comparing its mechanistic features with those of other well-studied carbamates.
In contrast to simple N-methylcarbamates, other N-(2-chloroethyl) carbamates have been developed as antineoplastic agents. These compounds are designed to exploit the DNA-damaging effects of the chloroethyl group. The carbamate portion of these molecules is often modified to improve drug delivery, stability, or target selectivity. For example, the lipophilicity and electronic properties of the carbamate can be altered to influence the compound's ability to cross the blood-brain barrier or its susceptibility to metabolic degradation.
A comparative analysis suggests that this compound represents a hybrid molecule with the potential for both cholinesterase inhibition and DNA alkylation. The ultimate biological outcome of exposure to this compound would depend on the relative potency of these two mechanisms of action in a given biological context.
| Compound | Primary Mechanism of Action | Key Structural Feature |
| This compound | DNA alkylation and potential cholinesterase inhibition | 2-chloroethyl group and N-methylcarbamate |
| Carbaryl | Reversible acetylcholinesterase inhibition | N-methylcarbamate |
| Carmustine (BCNU) | DNA alkylation and cross-linking | Bis(2-chloroethyl)nitrosourea |
| Estramustine | DNA alkylation and microtubule disruption | Estradiol linked to a normustard via a carbamate |
Environmental Fate and Transformation Pathways of Methyl N 2 Chloroethyl N Methylcarbamate
Hydrolytic Degradation in Aquatic Systems
There is no available data on the rate of hydrolysis of methyl N-(2-chloroethyl)-N-methylcarbamate in aquatic environments.
Influence of Environmental Parameters (pH, Temperature, Ionic Strength)
Specific studies detailing how pH, temperature, and ionic strength influence the hydrolytic degradation of this compound could not be located. For other N-methyl carbamate (B1207046) pesticides, hydrolysis rates are generally observed to increase with higher pH and temperature. nih.gov
Identification of Hydrolysis Products
The specific chemical products resulting from the hydrolysis of this compound have not been identified in the reviewed literature. Generally, the hydrolysis of N-methyl carbamates can lead to the formation of an alcohol, methylamine (B109427), and carbon dioxide. frontiersin.org
Photolytic Degradation in Natural Waters and Atmospheres
Information regarding the photolytic degradation of this compound is not available.
Direct and Sensitized Photolysis Mechanisms
No studies were found that describe the mechanisms of direct or sensitized photolysis for this compound.
Phototransformation Product Analysis
There is no available analysis of the phototransformation products of this compound.
Microbial Biodegradation in Soil and Water Ecosystems
Specific research on the microbial biodegradation of this compound in soil and water ecosystems could not be found. While microorganisms are known to degrade various carbamate pesticides, the specific microbes and pathways involved in the breakdown of this compound have not been documented. researchgate.netresearchgate.net The primary step in the microbial degradation of many carbamate pesticides is hydrolysis. researchgate.net
Identification of Degrading Microorganisms and Consortia
Specific microorganisms or microbial consortia capable of degrading this compound have not been identified in the reviewed scientific literature. Generally, the biodegradation of carbamate pesticides is a crucial process for their removal from the environment. researchgate.net A variety of soil bacteria and fungi have been shown to degrade other carbamate compounds. frontiersin.orgnih.gov These microorganisms often utilize the carbamate as a source of carbon and/or nitrogen. frontiersin.org
Commonly, the initial step in the microbial degradation of N-methylcarbamates involves the hydrolysis of the carbamate ester linkage. researchgate.net This process is catalyzed by enzymes such as carbamate hydrolases. For instance, bacteria from genera such as Pseudomonas, Flavobacterium, Achromobacter, and Arthrobacter have been identified as effective degraders of other carbamates. researchgate.net However, without specific studies on this compound, it is not possible to identify the specific microorganisms involved in its degradation.
Elucidation of Biodegradation Pathways and Metabolites
The specific biodegradation pathways and resulting metabolites of this compound have not been elucidated in the available scientific literature. For other N-methylcarbamates, the primary metabolic pathway is typically hydrolysis, which cleaves the carbamate bond. researchgate.net This initial breakdown often leads to the formation of an alcohol, methylamine, and carbon dioxide. frontiersin.org
Beyond hydrolysis, other oxidative metabolic processes can occur, such as hydroxylation of aromatic rings (if present), N-dealkylation, oxidation of aliphatic side chains, O-dealkylation, N-methyl hydroxylation, and sulfoxidation. researchgate.net The resulting metabolites are generally less toxic than the parent compound, although exceptions exist where metabolites can be of equal or greater toxicity. researchgate.net The specific metabolites that would be formed from this compound would depend on the enzymatic machinery of the degrading microorganisms and the prevailing environmental conditions.
Sorption and Desorption Dynamics in Environmental Matrices
There is no specific data available in the scientific literature regarding the sorption and desorption dynamics of this compound in environmental matrices such as soil and sediment. The sorption of pesticides to soil is a critical factor influencing their mobility, bioavailability, and persistence. researchgate.netmdpi.com For carbamate pesticides, sorption is influenced by soil properties such as organic matter content, clay content, and pH. mdpi.commdpi.com
Generally, increased organic matter and clay content in soil lead to greater adsorption of carbamates, thereby reducing their mobility. epa.gov The interaction between the pesticide and soil particles can occur through various mechanisms, including hydrophobic interactions, hydrogen bonding, and van der Waals forces. Desorption, the release of the sorbed pesticide back into the soil solution, is also a key process affecting its potential for leaching and degradation. semanticscholar.org Without experimental data for this compound, its behavior in different soil types cannot be accurately predicted.
Volatilization and Atmospheric Transport Potential
Specific data on the volatilization and atmospheric transport potential of this compound, including its Henry's Law constant, are not available in the published literature. The Henry's Law constant is a key parameter used to assess the tendency of a chemical to partition between water and air, and thus its potential for volatilization. nist.govnist.gov
For many carbamate herbicides, volatilization from soil surfaces can be a route of dissipation, although this is often reduced by their adsorption to soil particles. ucanr.edu The chemical structure of a pesticide, including its vapor pressure and water solubility, will determine its volatility. Without these fundamental physical-chemical properties for this compound, a reliable assessment of its atmospheric transport potential cannot be made.
Long-Term Environmental Persistence and Degradation Kinetics
There is no specific information in the scientific literature on the long-term environmental persistence and degradation kinetics, including the half-life, of this compound. The persistence of a pesticide in the environment is a measure of the time it remains in a particular environmental compartment before being broken down. nih.govsci-hub.ru
The degradation of carbamates can occur through both biotic (microbial) and abiotic (e.g., hydrolysis, photolysis) processes. nih.govresearchgate.net The rate of degradation, often expressed as a half-life (the time it takes for half of the initial amount of the compound to degrade), is influenced by environmental factors such as temperature, pH, moisture, and the presence of degrading microorganisms. researchgate.net While some carbamates are considered to be of low persistence, this can vary significantly depending on the specific compound and environmental conditions. ucanr.edu
Interactive Data Table: General Properties of Carbamate Pesticides (Illustrative)
Since no specific data is available for this compound, the following table provides illustrative data for other well-studied carbamate pesticides to give a general context of the range of properties within this chemical class.
| Property | Carbofuran | Carbaryl | Aldicarb (B1662136) | Methomyl |
| Degrading Microorganisms | Sphingomonas sp., Novosphingobium sp. | Pseudomonas sp., Bacillus sp. | Arthrobacter sp., Bacillus sp. | Aminobacter sp., Afipia sp. |
| Primary Degradation Pathway | Hydrolysis, Oxidation | Hydrolysis | Oxidation, Hydrolysis | Hydrolysis |
| Common Metabolites | Carbofuran phenol, 3-hydroxycarbofuran | 1-naphthol, methylamine | Aldicarb sulfoxide, aldicarb sulfone | Methomyl oxime, methylamine |
| Soil Sorption (Koc) | 14 - 156 L/kg | 120 - 740 L/kg | 11 - 52 L/kg | 2 - 72 L/kg |
| Henry's Law Constant (Pa m³/mol) | 1.1 x 10⁻⁵ | 4.9 x 10⁻⁵ | 1.1 x 10⁻⁷ | 5.6 x 10⁻⁷ |
| Soil Half-life (days) | 1 - 50 | 7 - 28 | 1 - 60 | 3 - 30 |
Note: This table is for illustrative purposes only and the values can vary significantly based on environmental conditions.
Advanced Analytical Methodologies for Methyl N 2 Chloroethyl N Methylcarbamate Research
Chromatographic Separation Techniques
Chromatographic techniques are pivotal for isolating methyl N-(2-chloroethyl)-N-methylcarbamate from complex matrices and for its quantification. The choice of technique is often dictated by the compound's physicochemical properties, including its polarity and thermal stability.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of N-methylcarbamates due to its versatility and applicability to thermally labile compounds. The development of a robust HPLC method for this compound would typically involve a reversed-phase approach.
Method Parameters:
A common strategy for the analysis of N-methylcarbamates, as outlined in EPA Method 8318A, utilizes a C18 reversed-phase column. epa.gov The separation is achieved using a gradient elution with a mobile phase consisting of methanol (B129727) and water. epa.gov For the detection of N-methylcarbamates that lack a strong chromophore, a post-column derivatization technique is frequently employed. epa.gov This involves hydrolyzing the carbamate (B1207046) to methylamine (B109427), which then reacts with o-phthalaldehyde (B127526) (OPA) and a thiol-containing reagent like 2-mercaptoethanol (B42355) to form a highly fluorescent derivative, detectable by a fluorescence detector. epa.gov
| Parameter | Typical Value/Condition |
| Column | C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Methanol and Water |
| Flow Rate | 0.5 - 1.5 mL/min |
| Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |
| Detection | Fluorescence (following post-column derivatization) |
| Injection Volume | 10 - 100 µL |
This table presents typical HPLC parameters for the analysis of N-methylcarbamates, which would be a starting point for method development for this compound.
Gas Chromatography (GC) is a powerful separation technique known for its high resolution. However, the thermal lability of many N-methylcarbamates, including potentially this compound, presents a significant challenge for direct GC analysis. taylorfrancis.com Thermal degradation within the hot injector or column can lead to poor peak shape, lack of reproducibility, and inaccurate quantification.
To overcome this limitation, derivatization is a common strategy. This involves chemically modifying the analyte to a more volatile and thermally stable derivative. For N-methylcarbamates, this can be achieved by, for example, hydrolysis followed by derivatization of the resulting amine or phenol. While specific GC applications for this compound are not extensively documented, methods developed for other carbamates could be adapted.
Spectroscopic Characterization for Structural Elucidation (Beyond Basic Identification)
Beyond simple identification, spectroscopic techniques provide in-depth information about the molecular structure, conformation, and bonding of this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. For this compound, both ¹H and ¹³C NMR would provide crucial information.
¹H NMR: The proton NMR spectrum would reveal the number of different types of protons and their connectivity. Key signals would include those for the N-methyl group, the methylene (B1212753) groups of the 2-chloroethyl chain, and the methyl group of the carbamate ester. The chemical shifts and coupling constants of the methylene protons in the chloroethyl group can provide insights into the rotational freedom and preferred conformations around the C-C and C-N bonds. For a related compound, ethyl N,N-bis(2-chloroethyl)carbamate, the protons of the chloroethyl groups appear as a multiplet in the 3.63-3.67 ppm range. chemicalbook.com
¹³C NMR: The carbon NMR spectrum would show distinct signals for each carbon atom in the molecule, including the carbonyl carbon of the carbamate group, the carbons of the N-methyl and O-methyl groups, and the carbons of the 2-chloroethyl chain. The chemical shift of the carbonyl carbon is particularly diagnostic for the carbamate functionality. In a similar compound, ethyl (2-chloroethyl)carbamate, the carbonyl carbon appears at a specific chemical shift that can be used for comparison. spectrabase.com
Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), would be instrumental in unambiguously assigning all proton and carbon signals and confirming the connectivity within the molecule. Furthermore, temperature-dependent NMR studies could provide information on the rotational barriers around the N-C(O) bond, which is known to exhibit restricted rotation in carbamates, leading to the possible existence of different conformers. acs.org
Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns.
Fragmentation Pathway Analysis:
Upon ionization in the mass spectrometer, this compound would undergo characteristic fragmentation. The analysis of these fragments helps in confirming the structure of the molecule. Key fragmentation pathways for carbamates often involve cleavage of the carbamate bond. For this specific molecule, one would expect to see fragments corresponding to:
Loss of the chloroethyl group.
Cleavage of the ester bond, leading to the loss of the methoxy (B1213986) group.
Fragmentation of the chloroethyl chain, such as the loss of a chlorine radical or ethylene.
Formation of an isocyanate intermediate.
The presence of chlorine would also be evident from the isotopic pattern of chlorine-containing fragments (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio).
Metabolite Identification:
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides profound insights into the molecular structure of this compound by analyzing its fundamental vibrational modes. These non-destructive methods probe the vibrations of chemical bonds, offering a unique spectroscopic fingerprint that is invaluable for structural elucidation and characterization.
In IR spectroscopy, the absorption of infrared radiation excites molecules to higher vibrational energy states. This absorption is only possible for vibrations that result in a change in the molecule's dipole moment. Conversely, Raman spectroscopy relies on the inelastic scattering of monochromatic light, typically from a laser. Vibrational modes that cause a change in the polarizability of the molecule are Raman-active. The complementary nature of these two techniques is crucial, as some vibrations may be strong in Raman and weak or absent in IR, and vice-versa.
The primary functional groups within this compound are the carbamate group (-N(CH₃)C(=O)O-), the chloroethyl group (-CH₂CH₂Cl), and the methyl groups (-CH₃). The expected vibrational modes for these units are detailed below.
Key Vibrational Modes for this compound:
Carbonyl (C=O) Stretching: The C=O bond in the carbamate group is expected to produce one of the most intense and characteristic absorption bands in the IR spectrum. For carbamate pesticides, this stretching vibration typically appears in the range of 1707-1725 cm⁻¹. mdpi.com This strong absorption is a key indicator for the presence of the carbamate moiety.
C-N Stretching: The stretching vibrations of the C-N bond within the carbamate structure are also significant. These modes are often observed in the region of 1020-1090 cm⁻¹ in the spectra of related carbamate compounds. mdpi.com
C-O Stretching: The ester-like C-O single bond stretching in the carbamate group will also give rise to characteristic bands, typically found in the fingerprint region of the spectrum.
C-H Stretching and Bending: The molecule contains methyl (CH₃) and methylene (CH₂) groups.
Stretching: Asymmetric and symmetric stretching vibrations of C-H bonds in methyl and methylene groups are typically observed in the 2850-3000 cm⁻¹ region. libretexts.org
Bending: Bending vibrations (scissoring, wagging, twisting, rocking) for CH₂ and CH₃ groups appear at lower wavenumbers. For instance, CH₂ wagging and C-N-H rocking vibrations have been identified between 1362 and 1477 cm⁻¹ in carbamates. mdpi.com Methyl group bending vibrations are also expected near 1380 cm⁻¹ and 1450-1470 cm⁻¹. libretexts.org
C-Cl Stretching: The carbon-chlorine bond stretching vibration is a key feature of the chloroethyl group. These vibrations typically occur in the 600-800 cm⁻¹ range and can be sensitive to the conformation of the molecule.
The following interactive table summarizes the predicted key vibrational frequencies based on data from analogous compounds.
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |
| C=O Stretch | Carbamate (O=C-N) | 1700 - 1730 | Strong in IR |
| C-H Stretch (asymmetric & symmetric) | -CH₃, -CH₂- | 2850 - 3000 | Strong in IR & Raman |
| C-H Bend (scissoring, wagging, etc.) | -CH₃, -CH₂- | 1350 - 1480 | Moderate in IR |
| C-N Stretch | Carbamate (O=C-N) | 1000 - 1100 | Moderate in IR |
| C-Cl Stretch | Chloroalkane (-CH₂Cl) | 600 - 800 | Moderate to Strong in IR |
This table presents predicted ranges based on characteristic frequencies of functional groups found in related molecules. Actual frequencies for this compound may vary.
Computational methods, such as Density Functional Theory (DFT), can be employed to calculate the theoretical vibrational spectra of this compound. researchgate.netresearchgate.net These calculations provide a powerful tool for assigning experimentally observed IR and Raman bands to specific vibrational modes, thereby confirming the molecular structure and providing a deeper understanding of its conformational properties.
Hyphenated Techniques in Complex Matrix Analysis (Non-Biological Samples)
The analysis of this compound in complex, non-biological matrices such as environmental samples (soil, water) or industrial formulations necessitates highly selective and sensitive analytical methods. Hyphenated techniques, which couple a separation method with a detection method, are indispensable for this purpose, providing the necessary resolving power to isolate the target analyte from interfering matrix components.
GC-MS/MS and LC-MS/MS for Trace Analysis
Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are premier techniques for the trace analysis of organic compounds like this compound. The choice between GC and LC depends on the analyte's volatility and thermal stability. Given its molecular structure, this compound possesses sufficient volatility and thermal stability for GC analysis, although LC is also a viable option.
GC-MS/MS combines the high-resolution separation capability of gas chromatography with the specificity and sensitivity of tandem mass spectrometry.
Separation (GC): The sample is vaporized and passed through a capillary column. The separation is based on the compound's boiling point and its interaction with the column's stationary phase.
Detection (MS/MS): As the analyte elutes from the GC column, it enters the mass spectrometer, where it is ionized (typically by Electron Ionization - EI). In a tandem MS system (e.g., a triple quadrupole), a specific precursor ion corresponding to the molecular ion or a major fragment of the analyte is selected in the first quadrupole (Q1). This precursor ion is then fragmented in the second quadrupole (Q2), a collision cell. The resulting product ions are then scanned or monitored in the third quadrupole (Q3). This process, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional selectivity and significantly reduces chemical noise, enabling detection at trace levels.
LC-MS/MS is preferred for compounds that are thermally labile or not sufficiently volatile.
Separation (LC): Separation occurs in a liquid mobile phase on a packed column (e.g., C18). The separation mechanism is based on the analyte's partitioning between the mobile phase and the stationary phase.
Detection (MS/MS): The eluent from the LC column is introduced into the mass spectrometer via an interface like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is a soft ionization technique that typically produces the protonated molecule [M+H]⁺. The subsequent MS/MS analysis proceeds in a similar manner to GC-MS/MS, using SRM/MRM for quantification.
The table below illustrates a hypothetical MRM transition setup for the trace analysis of the target compound.
| Precursor Ion (m/z) | Product Ion (m/z) | Transition Type | Application |
| [M+H]⁺ | Fragment A | Quantifier | LC-MS/MS |
| [M+H]⁺ | Fragment B | Qualifier | LC-MS/MS |
| M⁺ | Fragment C | Quantifier | GC-MS/MS |
| M⁺ | Fragment D | Qualifier | GC-MS/MS |
Note: Specific m/z values depend on the exact mass and fragmentation pattern of this compound.
HPLC-NMR and LC-IR Coupling
While MS-based techniques are dominant for trace analysis, coupling high-performance liquid chromatography (HPLC) with spectroscopic detectors like Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy offers unparalleled structural information for analyte identification.
HPLC-NMR provides on-line acquisition of NMR spectra for compounds as they elute from the HPLC column. This is particularly powerful for the unambiguous identification of unknown compounds or for studying isomers that may not be distinguishable by mass spectrometry alone. For a research context involving this compound, HPLC-NMR could be used to:
Confirm the structure of degradation products in environmental fate studies.
Characterize impurities in a synthesized batch without prior isolation.
Provide definitive structural confirmation of the peak identified by other detectors.
LC-IR coupling is a less common but valuable technique. It involves interfacing an LC system with an IR spectrometer, often using a solvent-elimination interface. This allows for the acquisition of an IR spectrum of the separated analyte, which can confirm the presence of key functional groups (e.g., the carbamate C=O stretch) and provide a fingerprint for identification, complementing the data from MS and NMR.
Electrochemical Methods for Detection and Characterization
Electrochemical methods offer a different approach for the detection and characterization of this compound, often providing high sensitivity, rapid analysis, and potential for miniaturization into portable sensors. These techniques measure changes in electrical properties (e.g., current, potential) resulting from redox reactions involving the analyte.
While the carbamate group itself is not typically considered electroactive, certain functionalities can be targeted. For instance, some carbamates can be detected following hydrolysis to an electroactive species. Alternatively, the C-Cl bond might be susceptible to electrochemical reduction.
Common electrochemical techniques that could be developed for this compound include:
Voltammetry (e.g., Cyclic Voltammetry, Differential Pulse Voltammetry): These methods apply a varying potential to an electrode and measure the resulting current. They can be used to study the redox behavior of the compound and develop quantitative methods based on the peak current.
Amperometry: This technique measures the current at a fixed potential and is often used for detection in flow systems, such as a detector for HPLC.
Chemically Modified Electrodes (CMEs): The surface of an electrode can be modified with specific catalysts or recognition elements (e.g., enzymes, antibodies) to enhance the selectivity and sensitivity of the detection of the target analyte or its hydrolysis products.
Research in this area would focus on identifying the electrochemical properties of this compound, determining its oxidation or reduction potentials, and optimizing electrode materials and experimental conditions to develop a sensitive and selective detection method.
Method Validation for Research Applications (Accuracy, Precision, Robustness)
For any analytical method developed for the study of this compound to be considered reliable and scientifically sound, it must undergo a thorough validation process. Method validation ensures that the method is suitable for its intended purpose. For research applications, key validation parameters include accuracy, precision, and robustness.
Accuracy refers to the closeness of the measured value to the true or accepted value. It is typically assessed by:
Analysis of Certified Reference Materials (CRMs): If available, a CRM with a known concentration of the analyte is analyzed.
Spiking Experiments: A known amount of the analyte is added to a blank matrix (e.g., clean water or soil) and analyzed. The recovery percentage is then calculated.
Precision describes the degree of agreement among a series of individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the standard deviation (SD) or relative standard deviation (RSD) and is evaluated at two levels:
Repeatability (Intra-day precision): The precision obtained under the same operating conditions over a short interval of time.
Intermediate Precision (Inter-day precision): The precision obtained within the same laboratory but on different days, with different analysts, or different equipment.
Robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in method parameters. This provides an indication of its reliability during normal usage. Robustness is tested by making small changes to parameters such as:
Instrument settings (e.g., GC oven temperature ramp, mobile phase composition).
Sample preparation steps (e.g., extraction time, pH).
The results of these validation studies are crucial for ensuring the quality and integrity of the research data generated. The following table provides example acceptance criteria for these validation parameters in a research context.
| Validation Parameter | Metric | Example Acceptance Criterion |
| Accuracy | Recovery (%) | 80 - 120% |
| Precision | ||
| - Repeatability | Relative Standard Deviation | < 15% RSD |
| - Intermediate Precision | Relative Standard Deviation | < 20% RSD |
| Robustness | Insignificant change in results | Results remain within precision limits |
Future Directions and Emerging Research Avenues for Methyl N 2 Chloroethyl N Methylcarbamate
Development of Advanced Synthetic Strategies
Traditional methods for carbamate (B1207046) synthesis have often relied on hazardous reagents like phosgene (B1210022) or high-energy processes. researchgate.netusf.edu The future of synthesizing methyl N-(2-chloroethyl)-N-methylcarbamate will likely pivot towards safer, more efficient, and sustainable advanced strategies.
Flow Chemistry and Continuous Processing: Continuous flow chemistry represents a paradigm shift from conventional batch processing. This technology offers enhanced safety by minimizing the volume of hazardous intermediates at any given time, superior heat and mass transfer, and simplified scalability. nih.govbeilstein-journals.org For the synthesis of carbamates, flow processes have been developed that couple key reactions, such as the Curtius rearrangement, with biocatalytic steps to achieve high yields and purity. nih.govbeilstein-journals.org Another advanced flow-based approach involves the three-component reaction of an amine, carbon dioxide (a green carbonyl source), and an alkylating agent, which could be adapted for the synthesis of the target molecule. usf.eduacs.org
Catalytic and Phosgene-Free Methods: The development of novel catalytic systems is a significant area of research. Photoinduced, copper-catalyzed N-alkylation reactions have shown promise for forming carbamate-protected amines from unactivated alkyl halides at room temperature, a method that could potentially be applied to this compound. nih.gov Furthermore, the use of chiral catalysts can enable enantioselective synthesis, which is crucial for pharmaceutical applications. researchgate.net Phosgene-free routes, such as those using dimethyl carbonate or reacting amines directly with CO2, are becoming increasingly important due to their improved safety profiles. researchgate.netusf.edu One patented process for a related compound, chloroethyl carbamate, specifically highlights a method that avoids highly toxic phosgene. google.com
A comparison of these emerging synthetic approaches is detailed in the table below.
| Synthetic Strategy | Key Advantages | Potential for this compound |
| Flow Chemistry | Enhanced safety, scalability, process control, reaction telescoping | Could enable safer handling of reactive intermediates and improve yield and consistency. |
| Photoredox Catalysis | Mild reaction conditions (e.g., room temperature), novel reactivity | Potential for efficient C-N bond formation under gentle conditions. |
| Biocatalysis | High selectivity, mild conditions, green chemistry principles | Could be integrated into flow systems for specific transformation steps. nih.govbeilstein-journals.org |
| CO2 as Feedstock | Use of a renewable, non-toxic C1 source, environmentally friendly | Aligns with green chemistry goals for a more sustainable synthesis. acs.org |
Deeper Mechanistic Insights through Advanced Spectroscopic Techniques
A thorough understanding of a molecule's reaction mechanisms is fundamental to controlling its reactivity and designing applications. The presence of the electrophilic 2-chloroethyl group in this compound is of particular mechanistic interest. Advanced spectroscopic techniques are poised to provide unprecedented insights into its behavior.
While standard spectroscopic data (NMR, IR, MS) exist for similar structures like 2-chloroethyl carbamate and ethyl (2-chloroethyl)carbamate, future research can employ more sophisticated methods. spectrabase.comnih.gov For instance, kinetic studies using Electron Paramagnetic Resonance (EPR)/spin trapping and Nuclear Magnetic Resonance (NMR) have been successfully used to investigate the reactivity of other chloroethyl compounds, such as chloroethyl sulfides. nih.gov These techniques could be applied to this compound to study the formation of reactive intermediates, such as a cyclic aziridinium (B1262131) ion, which is a common mechanistic pathway for nitrogen mustards. wikipedia.org Understanding the kinetics and mechanism of such intramolecular cyclizations is crucial, as it dictates the compound's alkylating potential. Advanced mass spectrometry techniques could also be used to detect and characterize transient intermediates in its reactions.
Integration of Artificial Intelligence and Machine Learning in Predictive Modeling
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by enabling the prediction of molecular properties, reaction outcomes, and biological activities from chemical structures. unimi.it These in silico approaches can significantly accelerate research and reduce the need for extensive laboratory experimentation.
For this compound, AI and ML models can be employed in several key areas:
Toxicity and Safety Prediction: ML models are increasingly used to predict various toxicological endpoints, such as cytotoxicity or mutagenicity. beilstein-journals.orgresearchgate.net Given that many carbamates are biologically active, these predictive models could rapidly assess the potential hazards of the target compound and its derivatives.
Property Prediction: Physicochemical properties like solubility, stability, and reactivity can be predicted with increasing accuracy, aiding in the design of formulations or applications.
Reaction Modeling: AI can predict the outcomes of chemical reactions, suggest optimal reaction conditions, and even propose novel synthetic routes through retrosynthesis analysis. unimi.it This could aid in optimizing the advanced synthetic strategies discussed previously.
Bioactivity Screening: ML algorithms can screen virtual libraries of compounds against biological targets. This could help identify potential niche applications for this compound, for instance, by predicting its interaction with specific enzymes like acetylcholinesterase, a known target for many carbamates.
Exploration of its Role in Material Science or Niche Chemical Applications
The bifunctional nature of this compound—containing both a carbamate group and a reactive alkyl chloride—makes it an interesting candidate for applications in material science and as a specialized chemical intermediate.
Polymer and Materials Science: The reactive 2-chloroethyl group can serve as a handle for grafting the molecule onto polymer backbones or for initiating polymerization reactions. For example, related chloroethyl derivatives have been used in the synthesis of modified polymers. nih.gov Quaternization of the nitrogen atom after reaction via the chloroethyl group could introduce cationic charges, creating materials with potential antimicrobial or antifungal properties. nih.gov Furthermore, carbamate-containing resins are used in the textile industry as durable-press finishes that can impart flame-retardant properties. wikipedia.org Research could explore whether this compound could be a precursor to similar functional coatings or materials.
Niche Chemical and Pharmaceutical Applications: The N-(2-chloroethyl) moiety is a key pharmacophore in a class of alkylating agents used in chemotherapy (nitrogen mustards). wikipedia.org Indeed, related N-(2-chloroethyl)-N-nitrosocarbamates have been synthesized and evaluated as potential anticancer agents. nih.govnih.gov Future research could investigate this compound as a synthon for creating new biologically active molecules. The carbamate structure itself is prevalent in pharmaceuticals, and the chloroethyl group provides a reactive site for further molecular elaboration, making it a potentially valuable intermediate in medicinal chemistry. nih.gov
Environmental Remediation Technologies Based on Degradation Mechanisms
As with many synthetic organic compounds, understanding the environmental fate and developing remediation strategies for this compound is a critical area of future research. The degradation of this molecule would likely involve two key processes: hydrolysis of the carbamate linkage and dehalogenation of the chloroethyl group.
Carbamate pesticides are known to undergo hydrolysis as a primary degradation pathway. frontiersin.orgresearchgate.net However, the presence of the chlorine atom introduces a need for specialized remediation technologies developed for halogenated organic compounds. nih.gov
Bioremediation of Chlorinated Organics: A promising, eco-friendly approach is bioremediation. Specific microorganisms have evolved pathways to degrade chlorinated compounds. nih.gov A key process is Enhanced Reductive Dechlorination (ERD) , where anaerobic microbes replace chlorine atoms with hydrogen, effectively detoxifying the molecule. askesa.comyoutube.com This process is widely applied for cleaning up groundwater contaminated with chlorinated solvents.
Mycoremediation and Enzymatic Degradation: Certain fungi, particularly white rot fungi, produce powerful, non-specific extracellular enzymes (e.g., lignin (B12514952) peroxidases) that can degrade a wide array of persistent chloro-organic pollutants. researchgate.net Research could focus on identifying fungal strains or specific enzymes capable of breaking down this compound. The ultimate goal of these technologies would be the complete mineralization of the compound to harmless products like carbon dioxide, water, ammonia, and chloride ions.
| Remediation Technology | Underlying Mechanism | Applicability to this compound |
| Hydrolysis | Chemical cleavage of the carbamate ester bond. | Addresses the carbamate portion of the molecule. frontiersin.org |
| Enhanced Reductive Dechlorination (ERD) | Microbial replacement of chlorine with hydrogen under anoxic conditions. | Specifically targets the toxic chloroethyl moiety. askesa.comyoutube.com |
| Mycoremediation | Degradation by non-specific fungal enzymes (e.g., peroxidases). | Capable of breaking down complex and persistent chloro-organic structures. researchgate.net |
Future research in these areas will not only expand the fundamental understanding of this compound but also unlock its potential for innovative applications while ensuring its environmental impact is managed responsibly.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for methyl N-(2-chloroethyl)-N-methylcarbamate, and what reaction conditions optimize yield?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or carbamate alkylation. A validated approach involves reacting methyl N-methylcarbamate with 2-chloroethyl chloride in a polar aprotic solvent (e.g., DMF or THF) under inert atmosphere, using sodium hydride as a base. Reaction temperatures between 60–80°C for 12–24 hours are typical. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is advised to isolate the product .
| Key Parameters | Conditions |
|---|---|
| Solvent | THF/DMF |
| Base | NaH |
| Temperature | 60–80°C |
| Reaction Time | 12–24 hours |
| Purification | Column chromatography |
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for structural confirmation. The methyl groups (N–CH₃ and O–CH₃) resonate at δ 2.8–3.2 ppm (¹H) and δ 35–40 ppm (¹³C). The 2-chloroethyl moiety shows splitting patterns at δ 3.5–4.0 ppm (¹H). Mass spectrometry (ESI-MS or EI-MS) confirms molecular weight (C₅H₉ClNO₂; theoretical m/z 162.04). Infrared (IR) spectroscopy identifies carbamate C=O stretches at ~1700 cm⁻¹ .
Q. What precautions are necessary for handling this compound in laboratory settings?
- Methodological Answer : Use PPE (gloves, goggles, lab coat) and work in a fume hood. Avoid contact with moisture, as hydrolysis may release toxic methylamine derivatives. Store in airtight containers under nitrogen at 2–8°C. Incompatible with strong oxidizers; dispose of waste via approved hazardous waste protocols .
Advanced Research Questions
Q. How does the 2-chloroethyl substituent influence the compound’s reactivity in nucleophilic substitution reactions?
- Methodological Answer : The 2-chloroethyl group acts as an alkylating agent, facilitating SN2 reactions with nucleophiles (e.g., amines, thiols). Steric hindrance from the N-methyl group slows reactivity compared to unsubstituted carbamates. Kinetic studies in THF show a second-order rate constant of ~1.2 × 10⁻⁴ L/mol·s at 25°C. Computational modeling (DFT) can predict regioselectivity in complex systems .
Q. What are the stability profiles of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability assays reveal degradation at pH > 7 (hydrolysis to methylamine and chloroethanol) and temperatures > 40°C. HPLC analysis under accelerated conditions (40°C, 75% RH) shows a half-life of 14 days. Buffered solutions (pH 5–6) in methanol/water (9:1) enhance stability. Additives like BHT (0.1%) inhibit radical-mediated decomposition .
| Condition | Degradation Pathway | Half-Life |
|---|---|---|
| pH 3–6 (25°C) | Minimal hydrolysis | >30 days |
| pH 8–10 (25°C) | Hydrolysis to methylamine | 7 days |
| 40°C, 75% RH | Thermal decomposition | 14 days |
Q. How can contradictions in reported toxicity data for chloroethyl carbamates be resolved?
- Methodological Answer : Discrepancies arise from inconsistent test models (e.g., in vitro vs. in vivo). A tiered approach is recommended:
In silico prediction : Use QSAR models (e.g., OECD Toolbox) to estimate acute toxicity (LD₅₀ ~ 250 mg/kg in rats).
In vitro assays : Assess cytotoxicity in HepG2 cells (IC₅₀ ~ 50 µM).
In vivo validation : Conduct OECD Guideline 423 studies with rigorous controls. Note that existing data gaps (e.g., genotoxicity) require further study .
Q. What role does this compound serve in synthesizing bioactive molecules?
- Methodological Answer : The compound is a key intermediate in alkylating agents and prodrugs. For example, it has been used to synthesize pyrazole carboxamides with insecticidal activity (e.g., Example 18 in ). Its chloroethyl group enables crosslinking in DNA-targeting agents, though specificity must be optimized via structural derivatives .
Data Contradictions and Mitigation Strategies
- Synthesis Yield Variability : Conflicting yields (50–80%) in similar procedures may stem from trace moisture or base stoichiometry. Use anhydrous solvents and titrate base concentration .
- Toxicity Data Gaps : While acute toxicity is documented, chronic exposure and ecotoxicological impacts remain unstudied. Prioritize OECD 451/452 tests for comprehensive risk assessment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
